

stability of (rac)-Talazoparib in different solvents over time

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Compound of Interest

Compound Name: (rac)-Talazoparib

Cat. No.: B1141447

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Technical Support Center: (rac)-Talazoparib Stability

Welcome to the technical support center for **(rac)-Talazoparib**. This guide provides essential information, troubleshooting advice, and protocols for researchers working with this compound. Please note that while the focus is on **(rac)-Talazoparib**, publicly available stability data predominantly refers to Talazoparib (the active enantiomer). The information presented here is synthesized from these sources and should be considered a practical guide. For critical applications, we strongly recommend performing in-house stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Talazoparib?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Talazoparib.^{[1][2][3]} It is soluble in DMSO at concentrations ranging from approximately 19 mg/mL to 76 mg/mL.^[2] Talazoparib has limited solubility in aqueous solutions and is generally considered insoluble in water and ethanol.^{[2][4]} For in vivo studies, complex solvent systems like 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline have been used to create clear solutions.^[3]

Q2: How should I store Talazoparib powder and stock solutions?

A2:

- Powder: The solid form of Talazoparib is stable and should be stored at -20°C for long-term storage (up to 3 years).[3]
- Stock Solutions (in DMSO): For optimal stability, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[2][3] Some studies have also shown stability for up to 6 months at -80°C.[3] It is noted that moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is recommended.[2]

Q3: Is Talazoparib stable under forced degradation conditions?

A3: Talazoparib shows significant degradation under certain stress conditions. This information is critical for understanding its potential liabilities. Forced degradation studies have shown that the compound is most susceptible to acidic conditions. In one study, treatment with acid resulted in a 23.04% degradation of the active compound.[5] Degradation was also observed under basic, oxidative, thermal, and photolytic (UV light) conditions, though typically to a lesser extent than acidic hydrolysis.[6]

Q4: My Talazoparib solution in DMSO appears to have precipitated after thawing. What should I do?

A4: Precipitation can occur if the compound's solubility limit is exceeded or due to interactions with moisture absorbed by the DMSO. Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.[3] If it does not fully redissolve, the solution may be supersaturated, and it should be prepared fresh. Always ensure you are using anhydrous-grade DMSO and that your stock concentration is within the recommended solubility limits.

Data on Talazoparib Stability

Detailed time-course stability data in various organic solvents is limited in public literature. However, forced degradation studies provide insight into the compound's stability profile under stress.

Table 1: Summary of Talazoparib Forced Degradation Studies This table illustrates the percentage of the active compound remaining after exposure to harsh chemical and physical conditions. It is intended to highlight potential degradation pathways, not to represent stability under typical storage conditions.

Stress Condition	% Drug Degraded	% Active Drug Remaining	Reference
Acidic Hydrolysis	23.04%	76.96%	[5]
Basic Hydrolysis	Not specified, but degradation observed	<100%	[6]
Oxidation (H ₂ O ₂)	Not specified, but degradation observed	<100%	[6]
Thermal (Dry Heat)	Minimal degradation observed	>95% (estimated)	[6]
UV Light	Not specified, but degradation observed	<100%	[6]

Experimental Protocol: Assessing Talazoparib Stability in Solvents

This guide provides a general workflow for conducting a stability study of **(rac)-Talazoparib** in your laboratory. A stability-indicating analytical method, such as the HPLC-UV method described below, is crucial.

Objective: To determine the stability of **(rac)-Talazoparib** in selected solvents over a defined period at different storage temperatures.

1. Materials and Reagents:

- **(rac)-Talazoparib** powder
- Solvents (e.g., HPLC-grade DMSO, Methanol, Acetonitrile)
- HPLC system with UV/PDA detector
- C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[\[5\]](#)
- Mobile Phase: Methanol:Acetate Buffer (pH 4.2) in a 40:60 v/v ratio[\[5\]](#)

- Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

- Stock Solution: Accurately weigh 10 mg of **(rac)-Talazoparib** and dissolve it in 10 mL of the primary solvent (e.g., DMSO) to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.[\[5\]](#)
- Working Solutions: Dilute the stock solution with the chosen experimental solvents (e.g., DMSO, Methanol, Acetonitrile) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stability Study Setup:

- Aliquot the working solutions into separate, tightly sealed vials for each time point and storage condition.
- Storage Conditions:
 - Refrigerated: 2-8°C
 - Room Temperature: ~25°C
 - Frozen: -20°C
- Time Points: 0, 24h, 48h, 7 days, 14 days, 30 days (or as required).

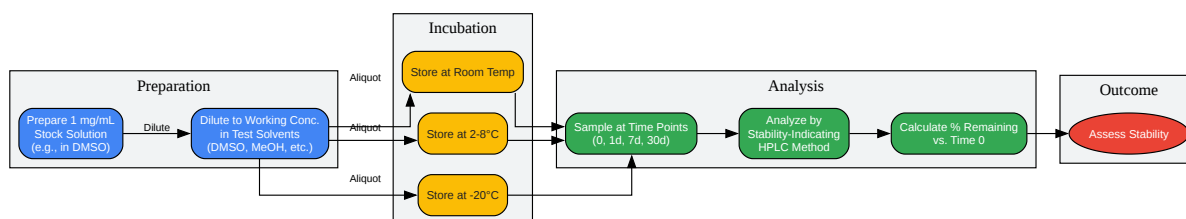
4. HPLC Analysis:

- Method Parameters:
 - Column: Inertsil ODS C18 (4.6mm x 250mm, 5µm)[\[5\]](#)
 - Mobile Phase: Methanol:Acetate Buffer (pH 4.2) (40:60 v/v)[\[5\]](#)
 - Flow Rate: 1.0 mL/min[\[5\]](#)
 - Detection Wavelength: 225 nm[\[5\]](#)

- Injection Volume: 10 µL
- Procedure:
 - At each time point, remove one vial from each storage condition.
 - Allow the sample to equilibrate to room temperature.
 - Inject the sample into the HPLC system.
 - Record the peak area of the main Talazoparib peak. The retention time should be approximately 3.4 minutes under these conditions.[5]

5. Data Analysis:

- Calculate the percentage of **(rac)-Talazoparib** remaining at each time point relative to the initial (Time 0) peak area.
- $\% \text{ Remaining} = (\text{Peak Area at Time T} / \text{Peak Area at Time 0}) * 100$
- A compound is often considered stable if the remaining percentage is within a defined range (e.g., 90-110%) of the initial concentration.



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Caption: Experimental workflow for assessing the stability of **(rac)-Talazoparib**.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Unexpected peaks in HPLC chromatogram	1. Degradation of Talazoparib. 2. Contamination of solvent or sample. 3. Column degradation.	1. Compare the chromatogram to the Time 0 sample. New peaks indicate degradation products. 2. Prepare fresh mobile phase and re-run the sample. 3. Run a system suitability test and replace the column if performance is poor.
Decreasing peak area over time (faster than expected)	1. Chemical instability in the chosen solvent/condition. 2. Adsorption to the vial surface. 3. Evaporation of solvent.	1. This is the expected result for an unstable sample. Confirm the trend with a repeat experiment. 2. Consider using low-adsorption vials (e.g., silanized glass or specific polymers). 3. Ensure vials are sealed properly with high-quality caps and septa.
Inconsistent or variable results between replicates	1. Inaccurate pipetting or dilutions. 2. Incomplete dissolution of the compound. 3. HPLC system instability (e.g., pump issues, detector noise).	1. Use calibrated pipettes and follow careful dilution procedures. 2. Ensure the stock solution is completely clear before making dilutions. Use sonication if needed. 3. Perform system suitability checks (e.g., multiple injections of a standard) to ensure RSD is within acceptable limits (<2%).
Compound precipitates out of solution	1. The concentration is above the solubility limit in that solvent. 2. Temperature change affecting solubility. 3. Solvent has absorbed water over time (especially DMSO).	1. Lower the concentration of the working solution. 2. Ensure samples are fully equilibrated to room temperature before analysis. 3. Use fresh,

anhydrous-grade solvents for the study.

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